molecular formula C20H19BrN2O3S B2834051 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE CAS No. 1111147-16-0

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE

Cat. No.: B2834051
CAS No.: 1111147-16-0
M. Wt: 447.35
InChI Key: GTAHYQWJNGGKII-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline core, a sulfonyl group attached to a bromophenyl ring, and a carboxamide group with diethyl substitutions. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The bromophenyl sulfonyl group is then introduced through a sulfonylation reaction, often using 4-bromobenzenesulfonyl chloride as a reagent . The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with diethylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Mechanism of Action

The mechanism by which 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the neutralization of free radicals . The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE is unique due to its quinoline core and diethyl substitutions, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-3-23(4-2)20(24)17-13-22-18-8-6-5-7-16(18)19(17)27(25,26)15-11-9-14(21)10-12-15/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAHYQWJNGGKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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